3,4-Dimethyl-1-pentyn-3-ol

Description

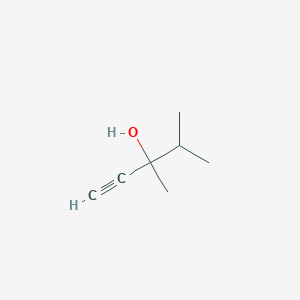

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylpent-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-5-7(4,8)6(2)3/h1,6,8H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNLEQBXXLGELU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022154 | |

| Record name | 3,4-Dimethyl-1-pentyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Pentyn-3-ol, 3,4-dimethyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1482-15-1 | |

| Record name | 3,4-Dimethyl-1-pentyn-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1482-15-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethyl-1-pentyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethyl-1-pentyn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHYL-1-PENTYN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HME360EIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Role of Acetylenic Alcohols in Synthetic Chemistry

Acetylenic alcohols, also known as alkynols, are organic compounds that feature at least one hydroxyl group and one carbon-carbon triple bond. wikipedia.orggantrade.com This bifunctionality makes them highly versatile building blocks in organic synthesis. researchgate.net They are key intermediates in the production of a wide array of compounds, finding use in the pharmaceutical, agrochemical, and materials science industries. upi.eduin-academy.uz

The utility of acetylenic alcohols stems from the reactivity of both the alkyne and the alcohol moieties. researchgate.net The hydroxyl group can be eliminated, leading to the formation of carbocation intermediates that are susceptible to nucleophilic attack. sci-hub.se Furthermore, the alkyne can undergo various transformations, including addition reactions, cyclizations, and rearrangements. researchgate.net Acetylenic alcohols are also employed as corrosion inhibitors, solvent stabilizers, and additives in electroplating. wikipedia.orgatamanchemicals.comfcad.com Their ability to participate in a diverse range of chemical reactions allows for the construction of complex molecular architectures. rawsource.com

Historical Perspective and Early Rearrangements of 3,4 Dimethyl 1 Pentyn 3 Ol

Historically, the investigation of tertiary α-acetylenic alcohols like 3,4-dimethyl-1-pentyn-3-ol has been closely linked to the study of their acid-catalyzed rearrangements. wikipedia.org Early research in this area was pioneered by chemists such as Meyer, Schuster, and Rupe, who observed that these alcohols could isomerize into α,β-unsaturated carbonyl compounds. wikipedia.orgresearchgate.netmaxbrainchemistry.com

Specifically, the treatment of this compound with formic acid has been shown to yield a mixture of products. oup.com The primary product is the α,β-unsaturated ketone, 3,4-dimethyl-3-penten-2-one (B14748410), formed in a 45% yield, alongside a smaller amount (5% yield) of a novel aldehyde, 3,4-dimethyl-2-pentenal. oup.com This transformation is a classic example of the competition between the Meyer-Schuster and Rupe rearrangements. The Meyer-Schuster rearrangement typically involves a 1,3-shift of the hydroxyl group to form an α,β-unsaturated aldehyde or ketone. wikipedia.orgdrugfuture.com In contrast, the Rupe rearrangement, which is competitive for tertiary alcohols, proceeds through an enyne intermediate to yield α,β-unsaturated methyl ketones. wikipedia.orgsynarchive.com The use of strong acids often leads to a mixture of products from both pathways. wikiwand.com

Structural and Stereochemical Aspects of the Alkynol Class

Classic Approaches to Tertiary Acetylenic Alcohols

Traditional methods for synthesizing tertiary acetylenic alcohols have long been established and remain widely used due to their reliability.

Acetylide Addition Reactions for Alkynol Formation

A primary and straightforward method for the formation of tertiary acetylenic alcohols is the nucleophilic addition of acetylide anions to ketones. libretexts.orglibretexts.org This reaction involves the deprotonation of a terminal alkyne to form a potent carbon nucleophile, the acetylide ion, which subsequently attacks the electrophilic carbonyl carbon of a ketone. libretexts.orglibretexts.org The resulting alkoxide is then protonated to yield the desired tertiary propargyl alcohol. libretexts.org

The acidity of terminal alkynes (pKa ≈ 25) allows for their deprotonation by a sufficiently strong base, such as sodium amide (NaNH₂), to generate the acetylide anion. libretexts.org This anion then readily participates in nucleophilic addition to a ketone. For instance, the synthesis of this compound can be achieved through the reaction of the acetylide of propyne (B1212725) with 3-methyl-2-butanone (B44728).

This method is highly versatile, although for non-symmetric ketones, the reaction produces a racemic mixture of enantiomers in the absence of a chiral catalyst. libretexts.org

Alkynylation Strategies Utilizing Organometallic Reagents

Organometallic reagents, particularly Grignard reagents, offer a powerful alternative for the alkynylation of ketones. libretexts.orgwikipedia.org Alkynyl Grignard reagents, prepared by the reaction of a terminal alkyne with a Grignard reagent like ethylmagnesium bromide, serve as effective nucleophiles. adichemistry.com These reagents add to the carbonyl group of ketones in a similar fashion to acetylide ions, forming a magnesium alkoxide intermediate that is subsequently hydrolyzed to the tertiary alcohol. adichemistry.comchemie-brunschwig.ch

The use of Grignard reagents can sometimes offer advantages, especially with substrates that are prone to polymerization via enolate intermediates. wikipedia.org For example, the synthesis of 3-isopropyl-4-methyl-1-pentyn-3-ol (B1604879) has been successfully achieved by the nucleophilic addition of ethynylmagnesium bromide to 2,4-dimethyl-3-pentanone. chemicalbook.com

Another significant class of organometallic reagents used in these syntheses are organolithium compounds. n-Butyllithium is commonly used to deprotonate terminal alkynes, generating a lithium acetylide which then adds to the ketone. wikipedia.org

Catalytic Synthesis Routes to this compound Derivatives

Modern synthetic chemistry has seen a surge in the development of catalytic methods, which often provide higher efficiency, selectivity, and milder reaction conditions compared to classical approaches.

Transition-Metal Catalyzed Carbon-Carbon and Carbon-Oxygen Bond Formations

Transition metals play a pivotal role in modern organic synthesis by enabling a variety of bond-forming reactions. utexas.edulibretexts.org In the context of synthesizing alkynol derivatives, transition metal catalysts can facilitate both carbon-carbon and carbon-oxygen bond formations. For instance, palladium-catalyzed cross-coupling reactions are instrumental in constructing complex molecular architectures. libretexts.org While direct catalytic alkynylation of ketones is an area of active research, transition metals are more commonly employed in subsequent transformations of the initially formed propargylic alcohols.

Recent advancements have focused on the direct, atom-economical activation of alkynes by metal catalysts for addition to ketones. nii.ac.jp Rhodium complexes, for example, have been shown to catalyze the direct alkynylation of certain activated ketones. nii.ac.jp These methods are highly desirable as they avoid the need for stoichiometric organometallic reagents. nii.ac.jp

Gold-Catalyzed Cyclizations of Alkynol-Based Substrates

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for the electrophilic activation of alkynes towards various nucleophiles. acs.orgnih.govscispace.com This has led to the development of numerous gold-catalyzed cyclization reactions of alkynol-based substrates, yielding a diverse array of heterocyclic and carbocyclic products. nih.govscispace.comacs.org

These reactions typically proceed through the coordination of the gold catalyst to the alkyne, which renders it susceptible to nucleophilic attack. acs.org In the case of enynes (molecules containing both an alkene and an alkyne), gold catalysis can initiate intramolecular cyclizations where the alkene acts as the nucleophile. acs.orgnih.gov The resulting intermediates can then undergo further rearrangements or reactions to form complex polycyclic systems. acs.orgnih.gov The versatility of gold catalysis allows for the synthesis of furans, pyrans, and other cyclic ethers from alkynol precursors under mild conditions. nih.govscispace.comjst.go.jp

Stereoselective Catalytic Approaches to Chiral Alkynols

The synthesis of enantiomerically pure tertiary propargylic alcohols is of significant interest, as these compounds are valuable chiral building blocks. nih.gov Catalytic asymmetric synthesis provides the most elegant solution to this challenge. nih.govrsc.org

Various strategies have been developed for the catalytic asymmetric alkynylation of ketones. These often involve the use of a chiral ligand in conjunction with a metal catalyst to control the stereochemical outcome of the addition reaction. nih.govchinesechemsoc.orgresearchgate.net For example, chiral amino alcohols and BINOL derivatives have been successfully employed as ligands in the zinc- and titanium-mediated addition of alkynes to ketones, affording propargylic alcohols with high enantioselectivity. illinois.edu

More recently, copper(II) complexes with chiral hydroxamic acids have been identified as effective catalysts for the asymmetric aldol (B89426) reaction of α-N₃ amides to trifluoromethyl ketones, leading to the synthesis of CF₃-substituted tertiary propargylic alcohols with high stereoselectivity. nih.govrsc.org The development of such stereoselective methods is crucial for accessing optically active tertiary alcohols, which can be challenging to synthesize via other means. chinesechemsoc.orgresearchgate.net

Stereoselective Synthesis of this compound and Enantiomerically Enriched Analogues

The creation of specific three-dimensional arrangements of atoms, or stereoisomers, of this compound and related molecules is a significant endeavor in organic chemistry. This is particularly challenging due to the presence of a quaternary stereocenter—a carbon atom bonded to four different non-hydrogen groups. The development of methods to selectively produce one stereoisomer over another is critical for applications where a specific enantiomer is needed, such as in the synthesis of complex natural products and pharmaceutical agents.

Strategies for Creating Quaternary Stereogenic Centers in Propargylic Systems

The construction of quaternary stereogenic centers in propargylic systems, which are molecules containing a carbon-carbon triple bond adjacent to the stereocenter, presents a considerable challenge in asymmetric synthesis. The steric hindrance around these fully substituted carbon atoms makes their stereocontrolled formation difficult. Several key strategies have been developed to overcome this hurdle.

A primary approach is the asymmetric alkynylation of prochiral ketones . This method involves the addition of an alkynyl group to a ketone that has two different substituents, making its two faces distinct. A chiral catalyst or ligand is employed to direct the incoming alkyne to one face of the ketone, thereby producing a propargylic alcohol with a high preference for one enantiomer. researchgate.net The effectiveness of this strategy relies on the ability of the chiral catalyst to create a well-defined three-dimensional environment around the reacting molecules.

Another important strategy is the enantioconvergent catalytic SN1 reaction . This modern approach allows for the synthesis of quaternary stereocenters from racemic starting materials, which contain an equal mixture of both enantiomers. bohrium.com This method often utilizes the synergistic action of a chiral hydrogen-bond-donor catalyst and a strong Lewis acid promoter to generate a tertiary carbocation intermediate at low temperatures. bohrium.com This dual catalytic system can then control the stereoselectivity of the subsequent nucleophilic attack, leading to a high enantiomeric enrichment of the final product. bohrium.com

Furthermore, dual photoredox and transition metal catalysis has emerged as a powerful tool for constructing quaternary stereocenters. springernature.com This strategy can enable enantioselective propargylic substitution reactions with alkyl radicals under visible light irradiation. springernature.com A photoredox catalyst generates alkyl radicals, while a chiral transition metal complex, such as a diruthenium catalyst, traps the propargylic alcohol and the alkyl radical, guiding the alkylation to occur with high enantioselectivity. springernature.com This approach provides a pathway to propargylic alkylated products containing a quaternary stereogenic carbon center with high yields and enantioselectivity. springernature.com

The development of triple catalytic systems also represents a significant advancement. bohrium.com These systems can be used for the enantioselective synthesis of all-carbon quaternary stereocenters through the cross-coupling of 1,3-dicarbonyl compounds with alkyl radical precursors. The combination of a chiral primary amine catalyst, an Fe(III) catalyst, and an Ir(III)-photocatalyst allows for the formation of α-alkylated 1,3-dicarbonyl compounds with good yield and enantiocontrol. bohrium.com

Asymmetric Approaches Utilizing Chiral Precursors or Catalysts

The synthesis of enantiomerically enriched this compound and its analogues has been successfully approached using methods that incorporate chirality either from the starting materials (chiral precursors) or from the catalyst.

A well-established method involves the asymmetric addition of terminal alkynes to aldehydes and ketones . The Carreira group developed a notable procedure using zinc triflate (Zn(OTf)₂) and a chiral ligand, such as N-methylephedrine, to facilitate the direct addition of terminal alkynes to aldehydes, yielding propargylic alcohols with high enantioselectivity. researchgate.net This methodology has been applied to the synthesis of various complex molecules.

The use of chiral-at-metal catalysts offers another sophisticated approach. nih.gov In these catalysts, the chirality originates from the stereogenic metal center itself, rather than from chiral ligands. nih.gov Bis-cyclometalated iridium(III) and rhodium(III) complexes are examples of this class of catalysts and have been used in asymmetric photoredox chemistry. nih.gov The direct coordination of the substrate to the chiral metal center can lead to highly effective asymmetric induction. nih.gov

Chiral phosphoric acids , derived from BINOL and its derivatives like H₈-BINOL, have proven to be versatile catalysts in a variety of asymmetric transformations. researchgate.netacs.org These Brønsted acids can catalyze cascade reactions, for example, by facilitating the dehydration of propargylic alcohols to form reactive intermediates, which then undergo enantioselective intramolecular cyclization to produce complex chiral molecules. researchgate.net The flexibility of H₈-BINOL catalysts compared to BINOL allows them to adapt their conformation in the transition state, often leading to excellent enantioselectivity. acs.org

The following tables summarize research findings on the stereoselective synthesis of propargylic alcohols with quaternary stereocenters, which are structurally analogous to this compound.

Table 1: Enantioselective Alkynylation of Ketones

| Ketone | Alkyne | Catalyst/Ligand System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Various aromatic ketones | Terminal alkynes | Zn(OTf)₂ / (-)-N-Methylephedrine | High | High | researchgate.net |

| α-Ketoesters | Terminal alkynes | Cu(I) / Chiral Ligand | Good | Good | bohrium.com |

Table 2: Enantioselective Propargylic Substitution and Addition Reactions

| Substrate | Reagent | Catalyst System | Product Type | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Racemic propargyl acetates | Allyltrimethylsilane | Chiral Squaramide / TMSOTf | Allylated propargyl product | High | bohrium.com |

| Propargylic alcohols | 4-Alkyl-1,4-dihydropyridines | Dual Photoredox / Diruthenium | Alkylated propargyl product | High | springernature.com |

| γ-Butyrolactone | Propargylamine | Cu / (R)-β-Naph-pybox | γ-Quaternary γ-amino acids | Not specified | snnu.edu.cn |

These methodologies provide a robust framework for the potential enantioselective synthesis of this compound, demonstrating the power of modern asymmetric catalysis in constructing challenging quaternary stereocenters.

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group in this compound is characterized by its sp-hybridized carbon atoms and the presence of two π-bonds. This functionality is the primary site for a variety of chemical transformations.

Acidity of Terminal Alkynes and Carbanion Chemistry

The hydrogen atom attached to the terminal sp-hybridized carbon of an alkyne exhibits significantly greater acidity compared to hydrogens on sp2 or sp3 hybridized carbons. libretexts.orglibretexts.org The pKa of a terminal alkyne is approximately 25, making it a much stronger acid than alkanes (pKa ≈ 50) and alkenes (pKa ≈ 44), though still a very weak acid in comparison to water. libretexts.org

This enhanced acidity allows for the deprotonation of the terminal alkyne by a sufficiently strong base, such as sodium amide (NaNH2) or an organolithium reagent, to form a potent nucleophile known as an acetylide anion or carbanion. libretexts.orgutexas.edu This reaction is typically carried out in a suitable solvent like liquid ammonia (B1221849) or ether. libretexts.org

The resulting acetylide anion of this compound is a strong base and a powerful nucleophile. utexas.edu This nucleophilic character enables it to participate in S-N-2 reactions, particularly with primary alkyl halides, leading to the formation of a new carbon-carbon bond and the synthesis of more substituted internal alkynes. libretexts.orgutexas.edu It is important to note that with secondary and tertiary alkyl halides, elimination reactions (E2 mechanism) tend to predominate over substitution. libretexts.orgutexas.edu

Table 1: Acidity of Hydrocarbons

| Hydrocarbon Type | Hybridization | pKa (approximate) |

| Alkane | sp3 | 50 |

| Alkene | sp2 | 44 |

| Alkyne (Terminal) | sp | 25 |

| This table illustrates the relative acidity of different hydrocarbon types. |

Cycloaddition Reactions Involving the Alkyne Unit

The electron-rich triple bond of the alkyne moiety in this compound can participate in cycloaddition reactions. A prominent example is the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," where the alkyne reacts with an azide (B81097) to form a 1,2,3-triazole ring. chemie-brunschwig.ch This reaction is often catalyzed by copper(I) and is known for its high efficiency and specificity, proceeding with high yields and generating minimal byproducts. chemie-brunschwig.ch The resulting triazole products have found applications in various fields due to their chemical stability and biological activities. chemie-brunschwig.ch

Other cycloaddition reactions involving alkynes can lead to the formation of various cyclic and heterocyclic compounds, depending on the reaction partner and conditions. mdpi.comresearchgate.net For instance, alkynes can react with dienes in Diels-Alder type reactions, although they are generally less reactive than alkenes in this context. mdpi.com

Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrometallation)

Hydrofunctionalization reactions involve the addition of an E-H bond (where E can be a heteroatom or carbon) across the alkyne's triple bond. uniovi.es These reactions are atom-economical methods for producing functionalized alkenes. uniovi.es

Hydroboration-Oxidation: This is a two-step process that effectively results in the anti-Markovnikov addition of water across the triple bond. jove.comlibretexts.org In the case of a terminal alkyne like this compound, the boron atom of the borane (B79455) reagent (often a bulky borane like disiamylborane (B86530) or 9-BBN to prevent double addition) adds to the terminal, less substituted carbon. jove.comlibretexts.org Subsequent oxidation of the resulting vinylborane (B8500763) with hydrogen peroxide in a basic solution yields an enol, which then rapidly tautomerizes to the corresponding aldehyde. libretexts.orgchemistrysteps.com This reaction provides a complementary method to the direct hydration of terminal alkynes, which typically yields methyl ketones. libretexts.orglibretexts.org

Hydrometallation: This process involves the addition of a metal-hydride bond to the alkyne. Various transition metal catalysts, including those based on cobalt, rhodium, and silver, have been employed to facilitate the hydroboration and other hydrometallation reactions of alkynes with high efficiency and selectivity. acs.orgresearchgate.netrsc.orgrsc.org The specific stereochemical and regiochemical outcomes of these reactions can often be controlled by the choice of catalyst and reaction conditions. acs.org

Table 2: Comparison of Hydration and Hydroboration-Oxidation of a Terminal Alkyne

| Reaction | Reagents | Intermediate | Final Product | Regioselectivity |

| Hydration (Mercury(II)-Catalyzed) | H₂O, H₂SO₄, HgSO₄ | Enol | Methyl Ketone | Markovnikov |

| Hydroboration-Oxidation | 1. Bulky Borane (e.g., disiamylborane) 2. H₂O₂, NaOH | Vinylborane, Enol | Aldehyde | Anti-Markovnikov |

| This table contrasts the outcomes of two common methods for hydrating terminal alkynes. |

Reactivity of the Tertiary Alcohol Moiety

The tertiary alcohol group in this compound, where the hydroxyl group is attached to a carbon atom bonded to three other carbon atoms, exhibits its own distinct reactivity.

Dehydration Pathways and Regioselectivity in Alkene Formation

Under acidic conditions and heat, the tertiary alcohol of this compound can undergo dehydration, an elimination reaction that removes a molecule of water to form an alkene. chemistrysteps.comucalgary.ca The reaction typically proceeds through an E1 mechanism due to the stability of the resulting tertiary carbocation intermediate. chemistrysteps.comquizlet.com

The process begins with the protonation of the hydroxyl group by the acid catalyst, converting it into a good leaving group (water). ucalgary.ca The departure of the water molecule generates a tertiary carbocation. A base (often a water molecule or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. ucalgary.ca

The regioselectivity of this elimination reaction generally follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product when multiple alkene isomers can be formed. chemistrysteps.com However, in the case of this compound, the potential for rearrangement of the carbocation intermediate should also be considered, which could lead to a mixture of products. chemistrysteps.comyoutube.com The specific product distribution can be influenced by the reaction conditions and the choice of dehydrating agent. youtube.com For instance, dehydration of 3,4-dimethyl-1-penten-3-ol has been reported to yield a mixture of 3,4-dimethyl-1,3-pentadiene and 2,3-dimethyl-1,3-pentadiene. oup.com

Nucleophilic Substitution Reactions at the Carbinol Center

The tertiary alcohol can undergo nucleophilic substitution reactions, although these are generally less straightforward than for primary or secondary alcohols. The reaction typically proceeds via an S-N-1 mechanism, involving the formation of a tertiary carbocation intermediate after the protonated hydroxyl group leaves as water. scholaris.ca This carbocation can then be attacked by a nucleophile.

However, due to the stability of the tertiary carbocation, elimination reactions (E1) are often a competing and sometimes dominant pathway, especially with strong bases or high temperatures. utexas.edu The choice of reagents and reaction conditions is therefore crucial in directing the outcome towards substitution or elimination. For instance, treatment with hydrogen halides can lead to the formation of the corresponding tertiary alkyl halide.

Rearrangement Reactions of this compound

The presence of a propargylic alcohol moiety in this compound makes it susceptible to rearrangement reactions, most notably the Meyer-Schuster and Rupe rearrangements. wikipedia.orgsynarchive.com These reactions typically proceed under acidic conditions and lead to the formation of α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com

The acid-catalyzed rearrangement of propargylic alcohols like this compound is a well-established method for synthesizing α,β-unsaturated ketones and aldehydes. wikipedia.orgmdpi.com The reaction pathway is highly dependent on the substitution pattern of the alcohol. Secondary and tertiary propargyl alcohols generally undergo the Meyer-Schuster rearrangement to yield α,β-unsaturated aldehydes or ketones. wikipedia.org Specifically, tertiary alcohols with a terminal alkyne group, such as this compound, are expected to primarily yield α,β-unsaturated aldehydes. wikipedia.org

However, the Rupe rearrangement can compete with the Meyer-Schuster pathway, especially for tertiary alcohols. wikipedia.org This alternative reaction proceeds through an enyne intermediate to furnish α,β-unsaturated methyl ketones. wikipedia.org

A study on the formic acid-induced rearrangement of this compound demonstrated the formation of both a ketone and an aldehyde. oup.com The major product was identified as 3,4-dimethyl-3-penten-2-one (B14748410), resulting from a Rupe-type rearrangement, while the minor product was 3,4-dimethyl-2-pentenal, the expected Meyer-Schuster product. oup.com This highlights the competitive nature of these two rearrangement pathways.

The general mechanism for the Meyer-Schuster rearrangement involves three key steps:

Protonation of the hydroxyl group. wikipedia.org

A 1,3-shift of the protonated hydroxyl group, which is the rate-determining step. wikipedia.org

Keto-enol tautomerism followed by deprotonation to yield the final α,β-unsaturated carbonyl compound. wikipedia.org

The reaction is irreversible, and the stability of the transition state can be influenced by the solvent. wikipedia.org

Mechanistic studies provide deeper insights into the factors governing the product distribution in the rearrangement of this compound. The competition between the Meyer-Schuster and Rupe pathways is a key area of investigation.

In the case of the formic acid rearrangement of this compound, the reaction yielded two primary products, indicating two competing isomerization pathways. oup.com The formation of 3,4-dimethyl-3-penten-2-one as the major product suggests that the Rupe rearrangement is the favored pathway under these conditions. oup.com The isolation of 3,4-dimethyl-2-pentenal as a minor product confirms the concurrent occurrence of the Meyer-Schuster rearrangement. oup.com

The following table summarizes the products obtained from the formic acid rearrangement of this compound:

It has been noted that the aldehyde product, 3,4-dimethyl-2-pentenal, tends to diminish in quantity upon standing, suggesting potential instability or further reaction. oup.com Additionally, the presence of methyl ethyl ketone as a byproduct indicates a possible hydrolytic cleavage of the starting material. oup.com

Multi-Component Reactions Featuring this compound as a Key Building Block

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to generate complex molecules. researchgate.net These reactions are highly valued for their efficiency and atom economy. organicreactions.org Propargylic alcohols, including this compound, can serve as key building blocks in such transformations.

While specific examples of multi-component reactions directly employing this compound are not extensively detailed in the provided search results, the reactivity of its functional groups—the terminal alkyne and the tertiary alcohol—makes it a suitable candidate for various MCRs. For instance, the alkyne moiety can participate in cycloaddition reactions or act as a nucleophile after deprotonation. The hydroxyl group can be involved in condensation reactions or be replaced by other functional groups.

The general principle of MCRs involves the in-situ formation of reactive intermediates that subsequently react with other components in the reaction mixture. researchgate.net Common MCRs where a propargylic alcohol could potentially be a substrate include variations of the Ugi and Biginelli reactions. beilstein-journals.orgbeilstein-journals.org

The following table lists the compound names mentioned in this article:

Advanced Spectroscopic Characterization and Structural Investigations of 3,4 Dimethyl 1 Pentyn 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through one-dimensional and two-dimensional experiments, a detailed structural map of 3,4-Dimethyl-1-pentyn-3-ol can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to each unique proton group. The ethynyl (B1212043) proton (≡C-H) typically appears as a sharp singlet, while the alkyl protons exhibit characteristic splitting patterns (doublets, septets) due to spin-spin coupling with neighboring protons. The hydroxyl (-OH) proton often presents as a broad singlet, and its chemical shift can be concentration-dependent.

Carbon-13 (¹³C) NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. The spectrum for this compound will display signals for the two sp-hybridized carbons of the alkyne group, the sp³-hybridized quaternary carbinol carbon (C-OH), and the various methyl and methine carbons of the alkyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| C1 | ≡CH | ~2.4 | ~88 |

| C2 | C≡ | - | ~72 |

| C3 | C-OH | - | ~70 |

| C4 | CH | ~1.9 | ~38 |

| C5 | CH₃ (on C4) | ~1.0 (d) | ~17 |

| C6 | CH₃ (on C4) | ~1.0 (d) | ~17 |

| C7 | CH₃ (on C3) | ~1.4 (s) | ~26 |

| - | OH | variable (s, broad) | - |

(s = singlet, d = doublet)

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning NMR signals and establishing the complete connectivity of a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methine proton on C4 and the protons of the two methyl groups (C5 and C6) attached to it, confirming the isopropyl group's structure.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu This technique allows for the definitive assignment of each proton signal to its corresponding carbon atom, for instance, linking the doublet at ~1.0 ppm to the methyl carbons at ~17 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons over two or three bonds. youtube.com This is crucial for connecting different fragments of the molecule. For example, an HMBC spectrum would show correlations from the protons of the methyl group on C3 (C7) to the quaternary carbon C3, the alkyne carbon C2, and the methine carbon C4, thereby confirming the core structure of the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. mdpi.comnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is particularly sensitive to polar bonds. The IR spectrum of this compound is characterized by several key absorption bands. A strong, broad band in the region of 3600-3200 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. The sharp, weaker absorption around 3300 cm⁻¹ is characteristic of the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch appears as a weak absorption in the 2260-2100 cm⁻¹ region. Finally, strong absorptions in the 3000-2850 cm⁻¹ range are due to the C-H stretching of the alkyl groups.

Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in polarizability, is complementary to FTIR. It is often more sensitive to non-polar, symmetric bonds. Therefore, the C≡C triple bond stretch, which is often weak in the IR spectrum, typically gives a stronger signal in the Raman spectrum. The C-H stretching and bending vibrations of the alkyl framework are also observable.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H (Alcohol) | Stretch, H-bonded | 3600-3200 (strong, broad) | Weak |

| ≡C-H (Alkyne) | Stretch | ~3300 (sharp, medium) | ~3300 (strong) |

| C-H (Alkyl) | Stretch | 2975-2850 (strong) | 2975-2850 (strong) |

| C≡C (Alkyne) | Stretch | 2150-2100 (weak) | 2150-2100 (strong) |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis. nist.gov

Electron Ionization (EI) Mass Spectrometry and Fragmentation Pathways

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The mass spectrum of this compound (molecular weight 112.17 g/mol ) displays a molecular ion peak at m/z = 112. nist.gov

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for tertiary alcohols like this compound include α-cleavage (cleavage of a bond adjacent to the oxygen-bearing carbon).

Loss of an isopropyl group: Cleavage of the C3-C4 bond results in the loss of an isopropyl radical (•CH(CH₃)₂), leading to a prominent peak at m/z = 69 . This fragment corresponds to the [M - 43]⁺ ion.

Loss of a methyl group: Cleavage of the C3-C7 bond results in the loss of a methyl radical (•CH₃), giving rise to a peak at m/z = 97 ([M - 15]⁺).

Dehydration: The loss of a water molecule (H₂O) from the molecular ion can occur, although it may be less favorable for alkynols compared to alkanols. This would produce a peak at m/z = 94 ([M - 18]⁺).

Table 3: Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Identity | Loss from Molecular Ion |

|---|---|---|

| 112 | [C₇H₁₂O]⁺• (Molecular Ion) | - |

| 97 | [M - CH₃]⁺ | Methyl Radical (•CH₃) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental formula. The calculated exact mass for the molecular formula of this compound, C₇H₁₂O, is 112.08882 u. guidechem.com An HRMS measurement confirming this exact mass would differentiate it from other compounds with the same nominal mass but different elemental compositions (e.g., C₈H₁₆, exact mass 112.12520 u).

Table 4: Compound Names Mentioned

| Compound Name |

|---|

Gas-Phase Structural Elucidation: Microwave Spectroscopy and Conformational Dynamics

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational motion of molecules in the gas phase. From the rotational spectrum, it is possible to determine the molecule's moments of inertia, and from these, a detailed three-dimensional structure can be derived. For a molecule like this compound, which possesses a permanent dipole moment due to its hydroxyl group, microwave spectroscopy would be a powerful tool for elucidating its gas-phase structure and conformational dynamics.

The presence of methyl groups and a hydroxyl group attached to a chiral center suggests that this compound may exist as a mixture of different conformers in the gas phase. These conformers would arise from the internal rotation about the C-C and C-O single bonds. Each of these conformers would have a unique set of rotational constants (A, B, and C) and dipole moment components (μa, μb, and μc), which would give rise to a distinct rotational spectrum. By analyzing the complex microwave spectrum, it would be possible to identify the different conformers present and to determine their relative energies and populations.

Furthermore, the fine structure in the rotational spectrum could provide information about the barriers to internal rotation of the methyl groups. The analysis of the rotational spectra of different isotopic species (e.g., by deuterating the hydroxyl proton) would allow for the precise determination of the bond lengths and bond angles of the molecule.

Recent advancements in microwave spectroscopy, such as three-wave mixing techniques, have enabled the sensitive and species-selective determination of enantiomeric excess in chiral molecules. aps.orgharvard.edu This method relies on the fact that the sign of the product of the dipole moment components (μaμbμc) is opposite for the two enantiomers of a chiral molecule. harvard.edu If applied to this compound, this technique could be used to distinguish between the (R)- and (S)-enantiomers and to quantify their relative abundance in a mixture. nih.gov

Illustrative Data from a Hypothetical Microwave Spectroscopy Study:

The following table presents hypothetical data that could be obtained from a microwave spectroscopy study of this compound, illustrating the type of information that would be generated.

| Parameter | Hypothetical Value (Conformer I) | Hypothetical Value (Conformer II) |

| Rotational Constant A (MHz) | 2500.1234 | 2450.5678 |

| Rotational Constant B (MHz) | 1800.9876 | 1850.4321 |

| Rotational Constant C (MHz) | 1500.5432 | 1480.8765 |

| Dipole Moment μa (D) | 1.2 | 0.8 |

| Dipole Moment μb (D) | 0.5 | 1.5 |

| Dipole Moment μc (D) | 0.8 | 0.3 |

| Relative Energy (kJ/mol) | 0 | 2.5 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

X-ray Crystallography of Co-crystals or Crystalline Derivatives for Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed electron density map and, from that, to determine the precise positions of all atoms in the molecule. nih.gov

For a molecule like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging. A common strategy to overcome this is the formation of co-crystals or crystalline derivatives. Co-crystallization involves crystallizing the target molecule with another molecule (a co-former) to form a new crystalline solid with a well-defined structure. Alternatively, a crystalline derivative of the molecule can be synthesized.

The primary goal of an X-ray crystallographic study of this compound would be to determine its absolute configuration, i.e., the spatial arrangement of the atoms around the chiral center. This is of crucial importance in fields such as pharmacology, where the two enantiomers of a chiral drug can have vastly different biological activities. By employing anomalous dispersion effects, X-ray crystallography can unambiguously distinguish between the (R)- and (S)-enantiomers.

The crystal structure would also reveal detailed information about the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the packing of the molecules in the solid state. This information is valuable for understanding the physical properties of the compound and for designing new materials with specific properties.

Illustrative Data from a Hypothetical X-ray Crystallography Study:

The following table presents hypothetical data that could be obtained from an X-ray crystallography study of a co-crystal of this compound, illustrating the type of information that would be generated.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 10.123 Å, b = 12.456 Å, c = 15.789 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume (ų) | 1987.6 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.185 |

| R-factor | 0.045 |

| Absolute Configuration | S |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Computational Chemistry and Theoretical Investigations of 3,4 Dimethyl 1 Pentyn 3 Ol

Quantum Chemical Calculations of Electronic Structure and Bonding Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the electronic landscape of 3,4-dimethyl-1-pentyn-3-ol. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Key properties derived from these calculations include the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. For this compound, the electron-rich triple bond and the oxygen lone pairs are expected to significantly contribute to the HOMO, making these sites susceptible to electrophilic attack.

Table 1: Representative Electronic Properties of this compound from Quantum Chemical Calculations

| Calculated Property | Significance for this compound |

| HOMO Energy | Indicates the energy of the outermost electrons; higher values suggest greater ease of electron donation (oxidation). The alkyne and hydroxyl groups are key contributors. |

| LUMO Energy | Indicates the energy of the lowest-energy empty orbital; lower values suggest a greater propensity to accept electrons (reduction). |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, which correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Mulliken Atomic Charges | Provides partial charges on each atom (e.g., C, H, O), quantifying the polarity of bonds and identifying charge accumulation. The oxygen atom will carry a significant negative charge. |

| Dipole Moment | A measure of the net molecular polarity arising from the asymmetrical charge distribution, influenced strongly by the hydroxyl group. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net |

Conformational Analysis and Potential Energy Surfaces of this compound

This compound possesses several single bonds around which rotation can occur, leading to different spatial arrangements known as conformations. The key rotatable bonds are the C3-C4 bond connecting the tertiary alcohol carbon to the isopropyl group and the C4-H bond. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for rotation between them (saddle points or transition states). researchgate.netresearchgate.net

Computational methods are used to systematically rotate these bonds and calculate the corresponding energy, generating a potential energy surface (PES). The PES maps the energy of the molecule as a function of its geometry. researchgate.net For this compound, the analysis would focus on the dihedral angle involving the hydroxyl group, the ethynyl (B1212043) group, and the isopropyl group. Steric hindrance between the bulky methyl groups of the isopropyl substituent and the other groups attached to the C3 carbon plays a significant role in determining the most stable conformations.

The most stable conformers will be those that minimize steric repulsion, such as staggered arrangements. By contrast, eclipsed conformations, where bulky groups are aligned, represent higher energy states. The energy differences between these conformers and the rotational barriers are typically a few kcal/mol and can be accurately predicted using DFT or other ab initio methods. nih.gov This information is critical for understanding how the molecule's shape influences its reactivity and interactions.

Table 2: Hypothetical Conformational Analysis Data for Rotation around the C3-C4 Bond

| Conformer Description | Dihedral Angle (H-C4-C3-O) | Relative Energy (kcal/mol) | Key Interaction |

| Staggered (Anti) | ~180° | 0.0 (Global Minimum) | Minimal steric hindrance between the hydroxyl group and the isopropyl methyl groups. |

| Staggered (Gauche) | ~60° / ~300° | 0.5 - 1.5 | Slight steric interaction between the hydroxyl group and a methyl group. |

| Eclipsed | ~0° / ~120° | 3.0 - 5.0 (Rotational Barrier) | Significant steric repulsion between aligned groups, representing a transition state for rotation. |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. Theoretical calculations can provide detailed assignments for complex experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. These calculations provide the isotropic shielding value for each nucleus, which is then converted to a chemical shift by referencing it against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions is often high enough to distinguish between different isomers or to assign specific resonances in an experimental spectrum. For this compound, calculations would predict distinct shifts for the acetylenic proton, the hydroxyl proton, and the various methyl and methine protons and carbons.

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. These calculations are typically performed within the harmonic oscillator approximation. The results provide a theoretical spectrum that can be compared with experimental data from IR or Raman spectroscopy. Key predicted frequencies for this compound would include the O-H stretch, the acetylenic C-H stretch, the C≡C triple bond stretch, and various C-H and C-C bending and stretching modes. A known systematic overestimation in calculated harmonic frequencies often requires the use of empirical scaling factors for better agreement with experimental values.

Table 3: Comparison of Theoretical and Expected Experimental Spectroscopic Data

| Parameter | Theoretical Calculation Method | Predicted Feature for this compound | Corresponding Experimental Region |

| ¹H NMR Chemical Shift | GIAO-DFT | A sharp singlet for the acetylenic proton (≡C-H). A singlet for the hydroxyl proton (-OH). A multiplet for the isopropyl methine proton (-CH). Doublets and singlets for the methyl groups (-CH₃). | ~2.0-3.0 ppm (≡C-H). Variable (-OH). ~1.5-2.5 ppm (-CH). ~0.9-1.5 ppm (-CH₃). |

| ¹³C NMR Chemical Shift | GIAO-DFT | Two distinct signals for the alkyne carbons (C≡C). A signal for the quaternary alcohol carbon (C-OH). Signals for the isopropyl methine and methyl carbons. | ~65-90 ppm (C≡C). ~60-75 ppm (C-OH). ~15-35 ppm (Alkyl C). |

| IR Vibrational Frequency | DFT (Harmonic Freq.) | Strong, sharp O-H stretch. Sharp acetylenic C-H stretch. Weak C≡C stretch. Strong C-O stretch. | ~3200-3600 cm⁻¹ (O-H). ~3300 cm⁻¹ (≡C-H). ~2100-2200 cm⁻¹ (C≡C). ~1000-1200 cm⁻¹ (C-O). |

Reaction Pathway Modeling and Transition State Characterization for this compound Transformations

Computational chemistry allows for the detailed exploration of potential chemical reactions involving this compound. By mapping the potential energy surface, researchers can model entire reaction pathways, identifying reactants, products, intermediates, and, crucially, transition states. researchgate.netresearchgate.net

A transition state is a high-energy structure that represents the barrier that must be overcome for a reaction to proceed. nih.gov Locating and characterizing these transient structures is a key goal of reaction modeling. Computational methods can determine the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (ΔE‡), a primary determinant of the reaction rate. rsc.org

For this compound, theoretical studies could model various transformations, such as:

Dehydration: Elimination of water to form an enyne.

Oxidation: Reaction at the alcohol or alkyne functional group.

Meyer-Schuster rearrangement: Acid-catalyzed rearrangement of the propargyl alcohol to an α,β-unsaturated ketone.

Cycloaddition Reactions: Participation of the alkyne in [2+2] or other cycloaddition processes. acs.org

By comparing the activation energies for different possible pathways, chemists can predict which reaction is most likely to occur under given conditions.

Table 4: Key Parameters in a Theoretical Reaction Profile

| Parameter | Description | Role in Reaction Modeling |

| E_Reactant | The calculated energy of the initial molecule(s). | Establishes the baseline energy for the reaction. |

| E_TS | The energy of the transition state structure. | Represents the peak of the energy barrier for the reaction. |

| E_Product | The calculated energy of the final molecule(s). | Determines the overall thermodynamics (exothermic or endothermic). |

| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactants (E_TS - E_Reactant). | A higher activation energy corresponds to a slower reaction rate. |

| Reaction Energy (ΔE_rxn) | The energy difference between the products and the reactants (E_Product - E_Reactant). | Indicates whether the overall reaction releases (negative) or consumes (positive) energy. |

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time. MD simulations treat atoms as classical particles moving according to Newton's laws of motion, with forces between them described by a "force field." mdpi.comcsic.es

For this compound, an MD simulation would typically involve placing one or more molecules of the alcohol into a simulation box filled with a chosen solvent, such as water or an organic solvent. The simulation then tracks the position and velocity of every atom over a period ranging from nanoseconds to microseconds.

These simulations provide dynamic insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute. For this compound in water, this would involve analyzing the hydrogen bond network between the alcohol's hydroxyl group and surrounding water molecules. rsc.org

Intermolecular Interactions: MD can model how multiple alcohol molecules interact with each other, predicting tendencies for aggregation or clustering in solution. nih.gov

Transport Properties: Properties like the diffusion coefficient, which describes how the molecule moves through the solvent, can be calculated from the simulation trajectory. researchgate.net

MD simulations are crucial for bridging the gap between the properties of a single molecule and its behavior in a realistic chemical environment, providing a more complete picture of its chemistry.

Table 5: Typical Setup and Outputs of an MD Simulation for this compound in Water

| Simulation Parameter/Output | Description | Example/Purpose |

| Setup | ||

| Force Field | A set of equations and parameters defining the potential energy of the system (e.g., OPLS-AA, CHARMM). | Defines bond stretching, angle bending, and non-bonded interactions for both the alcohol and water. researchgate.net |

| Solvent Model | A model for the solvent molecules (e.g., TIP4P/2005 for water). mdpi.com | Accurately represents the properties of the bulk solvent. |

| System Size | The number of solute and solvent molecules in the simulation box. | Typically thousands of molecules to minimize boundary effects. |

| Simulation Time | The duration of the simulation. | Nanoseconds to microseconds, depending on the process being studied. |

| Outputs | ||

| Radial Distribution Function (RDF) | A function describing the probability of finding another atom at a certain distance from a reference atom. | The O(alcohol)-O(water) RDF would show the structure of the solvation shell and hydrogen bonding distances. |

| Hydrogen Bond Analysis | A count of hydrogen bonds between solute-solute, solute-solvent, and solvent-solvent over time. | Quantifies the strength and dynamics of hydrogen bonding involving the hydroxyl group. rsc.org |

| Mean-Squared Displacement (MSD) | The average distance a molecule travels over time. | Used to calculate the self-diffusion coefficient of the alcohol in water. |

Applications of 3,4 Dimethyl 1 Pentyn 3 Ol in Advanced Chemical Synthesis

As a Building Block for Complex Organic Molecules

The unique structure of 3,4-Dimethyl-1-pentyn-3-ol, featuring a terminal alkyne and a tertiary alcohol, makes it a valuable synthon for constructing more complex molecular architectures.

Role in Asymmetric Synthesis and as Chiral Auxiliaries

The tertiary carbon bearing the hydroxyl group in this compound is a stereocenter. This inherent chirality means that enantiomerically pure forms of the compound can serve as valuable building blocks in asymmetric synthesis.

Intermediates in Natural Product Total Synthesis

The structural motif of this compound, a seven-carbon branched chain, resembles substructures found in various natural products, particularly in the terpene family.

Applications in Carbon Dioxide Fixation and Conversion

Reaction with Carbon Dioxide to Form Alpha-Alkylidene Cyclic Carbonates

A significant application of this compound in CO₂ fixation is its reaction with carbon dioxide to form α-alkylidene cyclic carbonates. This transformation is part of a broader class of reactions involving propargyl alcohols and CO₂, which has garnered considerable attention for its atom economy and the synthetic utility of the resulting products. These cyclic carbonates are versatile intermediates that can be used in the synthesis of various organic compounds, including pharmaceuticals and polymers.

The reaction is typically catalyzed by a variety of metal-based systems, with silver and copper catalysts being particularly effective. The general mechanism involves the activation of the terminal alkyne by the metal catalyst, followed by the nucleophilic attack of the hydroxyl group onto the activated alkyne, and subsequent insertion of carbon dioxide.

Detailed Research Findings:

Several studies have explored the carboxylation of propargyl alcohols to yield α-alkylidene cyclic carbonates, providing insights into the reaction conditions and catalytic systems applicable to substrates like this compound. For instance, research has demonstrated the efficacy of silver-based catalysts in promoting this cyclization under relatively mild conditions. The choice of ligands and co-catalysts can significantly influence the reaction's efficiency and selectivity.

Below is a data table summarizing typical reaction conditions for the synthesis of α-alkylidene cyclic carbonates from tertiary propargylic alcohols, which are analogous to this compound.

| Catalyst System | Co-catalyst/Ligand | Solvent | Temperature (°C) | CO₂ Pressure (atm) | Reaction Time (h) | Yield (%) |

| Ag₂O | PPh₃ | Acetonitrile | 60 | 1 | 24 | High |

| AgOAc | DBU | DMSO | 80 | 1 | 12 | Good to Excellent |

| CuI | N-Heterocyclic Carbene (NHC) | DMF | 50 | 1 | 18 | High |

| [Ag(O₂CNEt₂)] | PPh₃ | None (Neat) | Ambient | 1 | 24-48 | Good to High |

Note: The yields are general and can vary based on the specific substrate and reaction optimization.

Precursors for Polymer Chemistry and Materials Science Applications

The unique chemical structure of this compound and its derivatives positions it as a promising precursor in polymer chemistry and materials science. The presence of both a reactive alkyne group and a hydroxyl group allows for its incorporation into polymer backbones or as a pendant functional group, thereby tailoring the properties of the resulting materials.

Monomeric Units in Polymerization Reactions

The α-alkylidene cyclic carbonate derived from the reaction of this compound and carbon dioxide can serve as a functional monomer in polymerization reactions. rsc.org These cyclic carbonates can undergo ring-opening polymerization (ROP) to produce polycarbonates with unique architectures. The exocyclic double bond introduced from the propargyl alcohol precursor can be further functionalized post-polymerization, allowing for the creation of advanced materials with tailored properties.

Furthermore, the polyaddition of bis(α-alkylidene carbonate)s with diamines or diols can lead to the formation of functional polyurethanes and polycarbonates, respectively. rsc.org This approach provides a non-isocyanate route to polyurethanes, which is an environmentally significant advantage.

Functional Group Tags for Advanced Materials

The terminal alkyne group of this compound is a key feature that allows it to act as a functional group tag for advanced materials. This functionality is particularly valuable in the context of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new materials. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction where the terminal alkyne of this compound can be efficiently coupled with azide-functionalized polymers or surfaces.

This "grafting-to" approach allows for the modification of existing materials to introduce specific properties. For instance, attaching this compound or its derivatives to a polymer backbone can alter its solubility, thermal stability, or introduce reactive sites for further functionalization.

Research on Polymer Functionalization using Propargyl Alcohols:

While direct studies on the polymerization of this compound are not extensively documented, the broader class of propargyl alcohols has been utilized in polymer synthesis. Propargyl alcohol itself can be polymerized through heating or base treatment. rsc.org More sophisticated applications involve its use as a co-monomer to introduce alkyne functionalities into polymer chains, which can then be used for cross-linking or post-polymerization modification. rawsource.com

The following table outlines potential polymerization and functionalization pathways for this compound based on established chemistries for similar molecules.

| Application | Reactive Group(s) Utilized | Potential Polymer Type / Material | Key Advantages |

| Monomer for Ring-Opening Polymerization | α-Alkylidene cyclic carbonate derivative | Functional Polycarbonates | Introduction of pendant functional groups, post-polymerization modification. |

| Co-monomer in Polyaddition Reactions | α-Alkylidene cyclic carbonate derivative | Functional Polyurethanes, Polycarbonates | Non-isocyanate route to polyurethanes, tunable properties. rsc.org |

| Polymer Functionalization via Click Chemistry | Terminal Alkyne | Surface-modified materials, Graft copolymers | High efficiency and selectivity, mild reaction conditions. |

| Cross-linking Agent | Terminal Alkyne | Cross-linked polymer networks | Enhanced mechanical and thermal properties. |

Advanced Analytical Methodologies for Purity, Composition, and Reaction Monitoring in Research

Chromatographic Techniques for Separation and Purity Determination

Chromatography is a cornerstone of analytical chemistry, offering powerful means to separate the components of a mixture. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte, such as volatility and polarity.

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography is an ideal technique for the analysis of volatile compounds like 3,4-Dimethyl-1-pentyn-3-ol. In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase.

The selection of the stationary phase is critical for effective separation. For a moderately polar compound like this compound, a column with a stationary phase of intermediate polarity, such as one containing a percentage of phenyl and dimethylpolysiloxane, is often suitable. A flame ionization detector (FID) is commonly used for the detection of organic compounds, offering high sensitivity.

Typical GC Parameters for Analysis of this compound:

| Parameter | Value |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Injector Temperature | 250 °C |

| Detector Temperature (FID) | 280 °C |

| Oven Temperature Program | Initial 50 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1 mL/min |

This method allows for the determination of the purity of this compound by separating it from starting materials, solvents, and byproducts. The retention time is a characteristic feature for identification under specific conditions, while the peak area provides quantitative information about its concentration.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

For monitoring the progress of a chemical reaction involving this compound, high-performance liquid chromatography (HPLC) is a versatile and powerful tool. HPLC is particularly useful for analyzing samples that are not sufficiently volatile for GC or that might decompose at high temperatures. It separates compounds based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase.

Reversed-phase HPLC is a common mode used for the analysis of moderately polar compounds. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. A UV detector is often employed if the analytes possess a chromophore. For compounds like this compound that lack a strong chromophore, derivatization or the use of a universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) may be necessary.

Illustrative HPLC Conditions for Reaction Monitoring:

| Parameter | Value |

| Column | C18 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm (if applicable) or RI/ELSD |

By periodically taking aliquots from a reaction mixture and analyzing them by HPLC, researchers can track the consumption of reactants and the formation of products, thereby optimizing reaction conditions.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. In stereoselective synthesis, it is crucial to determine the enantiomeric excess (ee) of the product. Chiral chromatography is the most widely used technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving a wide range of chiral compounds. researchgate.net The choice of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation. The development of chiral separation methods is essential for determining the purity of enantiomers. nih.gov

A successful chiral separation allows for the quantification of each enantiomer, and thus the calculation of the enantiomeric excess. In some cases, derivatization of the alkyne to a more easily separable compound, such as a cobalt complex, can be an effective strategy. nih.gov

Example Chiral HPLC Parameters:

| Parameter | Value |

| Column | Chiralcel® OD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at a suitable wavelength |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing a more comprehensive analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that couples the separation capabilities of GC with the detection and identification power of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, allowing for its definitive identification by comparison with spectral libraries or by interpretation of the fragmentation pattern. This technique is invaluable for identifying unknown impurities or byproducts in a sample of this compound.

Key Data from GC-MS Analysis:

| Analytical Data | Information Provided |

| Retention Time | Characteristic of the compound under specific GC conditions. |

| Molecular Ion Peak (M+) | Provides the molecular weight of the compound. |

| Fragmentation Pattern | Provides structural information about the molecule. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compounds

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. humanjournals.com It is particularly useful for the analysis of non-volatile, thermally labile, or high molecular weight compounds that are not amenable to GC-MS. technologynetworks.comox.ac.uk In the context of reactions involving this compound, LC-MS can be used to analyze polar reactants, intermediates, and products in the reaction mixture.

The interface between the LC and the MS is crucial, with common ionization techniques including electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). LC-MS provides both retention time data from the chromatography and mass-to-charge ratio data from the mass spectrometer, enabling the identification and quantification of components in complex mixtures. rsc.orgyoutube.com

Applications of LC-MS in the Analysis of this compound Related Reactions:

| Application | Description |

| Reaction Monitoring | Tracking the formation of polar products or the consumption of non-volatile starting materials. |

| Impurity Profiling | Identifying non-volatile impurities that are not detected by GC. |

| Metabolite Identification | In biological studies, identifying the metabolic products of this compound. |

In-Situ Reaction Monitoring Techniques (e.g., FTIR, NMR, or Raman Spectroscopy with Flow Cells)

Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a widely adopted technique for monitoring the progress of organic reactions in real-time. By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, spectra can be continuously recorded without the need for sample extraction. This method is particularly well-suited for tracking the conversion of 3-methyl-2-butanone (B44728) to this compound due to the distinct and strong infrared absorptions of the key functional groups involved.

The primary spectroscopic change to monitor would be the disappearance of the strong carbonyl (C=O) stretching band of the starting material, 3-methyl-2-butanone, and the concurrent appearance of the characteristic bands for the product, this compound.

Key Spectroscopic Markers for In-Situ FTIR Monitoring:

| Compound | Functional Group | Characteristic Wavenumber (cm⁻¹) | Observation During Reaction |

| 3-methyl-2-butanone | Carbonyl (C=O) | ~1715 | Decrease in intensity |

| This compound | Alkyne C≡C-H stretch | ~3300 | Increase in intensity |

| This compound | Alkyne C≡C stretch | ~2100 | Increase in intensity |

| This compound | Hydroxyl (O-H) stretch | ~3400 (broad) | Increase in intensity |

Interactive Data Table: Click on a compound to highlight its key spectral features.

Detailed Research Findings: By plotting the absorbance of these characteristic peaks against time, a reaction profile can be generated. For instance, monitoring the decay of the carbonyl peak at approximately 1715 cm⁻¹ provides a direct measure of the consumption of 3-methyl-2-butanone. Simultaneously, the growth of the alkyne C≡C-H stretch at around 3300 cm⁻¹ and the O-H stretch near 3400 cm⁻¹ confirms the formation of the tertiary acetylenic alcohol product. This data allows for the determination of reaction kinetics, including the reaction rate and the identification of the reaction endpoint when the reactant peak has disappeared and the product peaks have plateaued.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy, often utilizing flow-through NMR tubes or specialized probes, offers detailed structural information about the species present in a reaction mixture over time. For the synthesis of this compound, ¹H NMR would be particularly useful for monitoring the transformation of the reactants into the final product.

The key diagnostic signals to monitor would be the protons adjacent to the carbonyl group in 3-methyl-2-butanone and the appearance of the unique acetylenic proton in the product.

Key Spectroscopic Markers for In-Situ ¹H NMR Monitoring:

| Compound | Proton Environment | Approximate Chemical Shift (δ, ppm) | Observation During Reaction |

| 3-methyl-2-butanone | -CH(CH₃)₂ | ~2.5 | Decrease in intensity |

| 3-methyl-2-butanone | -C(=O)CH₃ | ~2.1 | Decrease in intensity |

| This compound | Acetylenic C≡C-H | ~2.4 | Increase in intensity |

| This compound | Hydroxyl O-H | Variable (broad singlet) | Increase in intensity |

Interactive Data Table: Click on a compound to see its characteristic proton signals.